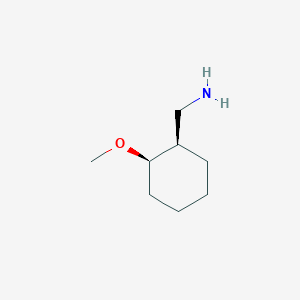
((1R,2R)-2-Methoxycyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine is a chiral amine compound with potential applications in various fields of scientific research. It is characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to a methanamine group. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy group and the amine functionality.
Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone through a methoxylation reaction using methanol and an acid catalyst.
Reductive Amination: The 2-methoxycyclohexanone is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to form the desired methanamine derivative.
Industrial Production Methods
Industrial production of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxycyclohexylmethanamine.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-hydroxycyclohexylmethanamine
Reduction: Cyclohexylmethanamine
Substitution: Halogenated or alkylated derivatives of the original compound
Scientific Research Applications
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, and it can interact with receptors to elicit specific biological responses.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R)-2-(2-methoxyethyl)amino]cyclohexan-1-ol hydrochloride
- rac-[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride
Uniqueness
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine is unique due to its specific structural features, including the methoxy group attached to the cyclohexyl ring and the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1909287-02-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(1R,2R)-2-methoxycyclohexyl]methanamine |
InChI |
InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
InChI Key |
WVPRQUYUVMSVTI-HTQZYQBOSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@@H]1CN |
Canonical SMILES |
COC1CCCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















